Win 55212-2 Win 55212-2 WIN 55212-2 is a organic heterotricyclic compound that is 5-methyl-3-(morpholin-4-ylmethyl)-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole substituted at position 6 by a 1-naphthylcarbonyl group. It has a role as an analgesic, a neuroprotective agent and an apoptosis inhibitor. It is an organic heterotricyclic compound, a member of morpholines, a naphthyl ketone and a synthetic cannabinoid.
WIN 55,212-2 is a chemical described as an aminoalkylindole derivative, which produces effects similar to those of cannabinoids such as tetrahydrocannabinol (THC) but has an entirely different chemical structure. It is a potent cannabinoid receptor agonist that has been found to be a potent analgesic in a rat model of neuropathic pain. It activates p42 and p44 MAP kinase via receptor-mediated signaling.
Win 55212-2 is a natural product found in Irciniidae with data available.
Brand Name: Vulcanchem
CAS No.: 131543-22-1
VCID: VC21139070
InChI: InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1
SMILES: CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65
Molecular Formula: C27H26N2O3
Molecular Weight: 426.5 g/mol

Win 55212-2

CAS No.: 131543-22-1

Cat. No.: VC21139070

Molecular Formula: C27H26N2O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Win 55212-2 - 131543-22-1

Specification

CAS No. 131543-22-1
Molecular Formula C27H26N2O3
Molecular Weight 426.5 g/mol
IUPAC Name [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1
Standard InChI Key HQVHOQAKMCMIIM-HXUWFJFHSA-N
Isomeric SMILES CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65
SMILES CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65
Canonical SMILES CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Introduction

Chemical Structure and Properties

Win 55212-2 is an organic heterotricyclic compound with the molecular formula C27H26N2O3 and a molecular weight of 426.5 g/mol . Despite producing cannabinoid-like effects, it belongs to the aminoalkylindole derivative class and features a completely different chemical structure from traditional plant-derived cannabinoids .

The IUPAC name for Win 55212-2 is (11R)-2-methyl-11-(morpholin-4-ylmethyl)-3-[(naphthalen-1-yl)carbonyl]-9-oxa-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4,6,8(12)-tetraene . Structurally, it can be described as 5-methyl-3-(morpholin-4-ylmethyl)-2,3-dihydro oxazino[2,3,4-hi]indole substituted at position 6 by a 1-naphthylcarbonyl group .

Physical and Chemical Characteristics

Win 55212-2 is typically available as a mesylate salt with the following properties:

PropertyCharacteristic
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO; insoluble in water
Purity≥98% (HPLC)
Storage conditionsStable for at least 1 year at -20°C
Stock solution stabilityUp to 3 months at -20°C

Win 55212-2 presents challenges for in vivo and in vitro applications due to its poor water solubility. Researchers commonly use emulsion-based solvents such as Tocrisolve 100 to improve its solubility for experimental applications .

Pharmacological Profile

Receptor Binding Properties

Win 55212-2 demonstrates selective affinity for cannabinoid receptors, with particularly high affinity for the CB2 receptor subtype. The binding profiles reveal its distinctive receptor selectivity:

ReceptorKi Value (nM)Relative Affinity
CB2 (human)3.3Higher
CB1 (human)62.3Lower

These binding characteristics classify Win 55212-2 as a selective high-affinity CB2 agonist, although it maintains significant activity at CB1 receptors as well . This receptor binding profile distinguishes Win 55212-2 from many other cannabinoid compounds and contributes to its unique pharmacological effects.

Mechanism of Action

Cannabinoid Receptor Activation

Win 55212-2 exerts its primary effects by activating cannabinoid receptors, particularly CB1 and CB2. As a potent agonist, it initiates downstream signaling cascades typical of cannabinoid receptor activation . The compound activates p42 and p44 MAP kinase via receptor-mediated signaling pathways, which contributes to many of its cellular effects .

ModelTreatmentKey Finding
In vitro (PC3, DU145, LNCaP cells)Win 55212-2 (varying concentrations)Dose-dependent reduction in proliferation, migration, invasion; induced apoptosis; G0/G1 cell cycle arrest
In vivo (athymic mice with PC3 xenografts)Win 55212-2 (5 mg/kg, 3x/week for 3 weeks)Significant reduction in tumor growth rate

Win 55212-2 has also shown promise in endometriosis models. Research using in vitro and in vivo syngeneic mouse models of endometriosis demonstrated that Win 55212-2 could target proliferation in endometriosis-like conditions .

Neuroprotective Effects

Win 55212-2 exhibits neuroprotective properties and functions as an apoptosis inhibitor, suggesting potential applications in neurodegenerative conditions . Its ability to modulate cannabinoid receptor signaling in the central nervous system contributes to these neuroprotective effects.

Research Applications and Experimental Considerations

Research Models

Win 55212-2 has been utilized in numerous research settings to investigate cannabinoid receptor function and potential therapeutic applications:

  • In vitro cell culture models

  • Ex vivo systems like Xenopus laevis oocyte expression systems

  • In vivo animal models of pain, cancer, and neurological conditions

The Xenopus oocyte expression system co-expressing CB1 or CB2 with GIRK1/2 channels and regulators of G protein signaling (RGS4) has proven particularly valuable for exploring the cannabinoid signaling cascade and discovering ligands that interact orthosterically or allosterically with cannabinoid receptors .

Experimental Protocols

For in vitro applications, protocols typically involve:

  • Preparation of Win 55212-2 stock solutions (10 mM) in Tocrisolve 100

  • Storage at 4°C until use

  • Treatment of cells with various concentrations (commonly 1-50 μM range)

  • Analysis of cellular responses through appropriate assays

For in vivo applications, administration protocols vary but commonly include:

  • Intraperitoneal injection

  • Doses around 5 mg/kg

  • Administration schedules of 2-3 times per week

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